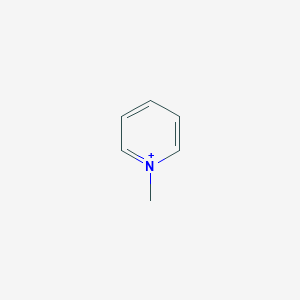

N-Methylpyridinium

Description

Properties

CAS No. |

694-56-4 |

|---|---|

Molecular Formula |

C6H8N+ |

Molecular Weight |

94.13 g/mol |

IUPAC Name |

1-methylpyridin-1-ium |

InChI |

InChI=1S/C6H8N/c1-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |

InChI Key |

PQBAWAQIRZIWIV-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC=C1 |

Canonical SMILES |

C[N+]1=CC=CC=C1 |

Synonyms |

1-methylpyridinium 1-methylpyridinium chloride 1-methylpyridinium dibromoiodate (1-) 1-methylpyridinium iodide 1-methylpyridinium mu-iodotetraiododimercurate (1-) N-methylpyridinium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methylpyridinium chloride (C₆H₈ClN). The document details the underlying chemical reaction, experimental protocols, and the analytical techniques used to verify the compound's identity and purity. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

This compound chloride is a quaternary ammonium (B1175870) salt formed by the N-methylation of pyridine (B92270).[1] It is the chloride salt of the this compound cation.[1] This compound and its derivatives are of interest in various fields, including as ionic liquids and in chemical synthesis.[1][2] The synthesis of this compound chloride is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[2]

Synthesis of this compound Chloride

The synthesis of this compound chloride is achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. This concerted mechanism involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the bond between the methyl group and its leaving group.

A common and cost-effective method for this synthesis involves the reaction of pyridine with methyl chloride in an aqueous solution.[3]

Reaction Scheme:

C₅H₅N + CH₃Cl → [C₅H₅NCH₃]⁺Cl⁻

Reaction Mechanism

The diagram below illustrates the Sₙ2 mechanism for the formation of this compound chloride.

Caption: Sₙ2 reaction mechanism for this compound chloride synthesis.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound chloride are confirmed through various analytical techniques. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈ClN |

| Molecular Weight | 129.59 g/mol [4][5][6] |

| Appearance | White to almost white crystalline powder |

| Melting Point | 138-144 °C |

| ¹H NMR (D₂O) | δ 9.33 (d), 9.02 (t), 8.94 (d), 8.23 (t), 4.53 (s, 3H, N-CH₃) ppm (values for a similar compound)[7] |

| ¹³C NMR | Expected peaks for pyridinium (B92312) ring carbons and the N-methyl carbon. |

| IR Spectroscopy (KBr) | Bands corresponding to C-H aromatic stretching and changes in ring vibrations upon quaternization.[8] |

| Mass Spectrometry (ESI-MS) | m/z for C₆H₈N⁺: 94.065 g/mol (Monoisotopic Mass)[1][9] |

Experimental Protocols

Synthesis of this compound Chloride

This protocol is adapted from a patented method utilizing pyridine and methyl chloride.[3]

Materials:

-

Pyridine

-

Methyl Chloride

-

Deionized Water

-

Reaction vessel (autoclave or pressure-rated reactor)

Procedure:

-

Charge the reaction vessel with pyridine and water. A typical molar ratio of pyridine to methyl chloride to water is 1:1.05:1.10.[3]

-

Seal the vessel and heat the mixture to a temperature between 50-90 °C.[3]

-

Slowly introduce methyl chloride gas into the reaction mixture while maintaining the temperature. The pressure during the reaction is typically kept between 0 and 0.70 MPa.[3]

-

Continue feeding methyl chloride over a period of several hours (e.g., 6 hours), followed by an incubation period (e.g., 10 hours) to ensure the reaction goes to completion.[3]

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting aqueous solution of this compound chloride can be concentrated under reduced pressure to yield the crude product.

-

For purification, the crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted pyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to a 5 mm NMR tube.[10]

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon signals, respectively.[10]

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the solid product.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: Scan the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹) to obtain the infrared absorption spectrum.

4.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol (B129727) or acetonitrile.[10]

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for analyzing quaternary ammonium salts.[10]

-

Data Acquisition: Operate the instrument in positive ion mode to detect the this compound cation ([C₅H₅NCH₃]⁺).[10] Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

Synthesis and Characterization Workflow

The following diagram provides a visual representation of the entire workflow, from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound chloride.

References

- 1. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CN102267939A - Preparation method of N-methyl-pyridine chloride - Google Patents [patents.google.com]

- 4. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylpyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR [m.chemicalbook.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. This compound | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Neuroprotective Mechanisms of N-Methylpyridinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyridinium (NMP), a compound formed during the roasting of coffee beans, has emerged as a molecule of interest in the field of neuroprotection. Preclinical evidence suggests that NMP confers protective effects against neuroinflammatory and oxidative insults, which are key pathological features of various neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective actions of NMP. We will delve into its anti-inflammatory and antioxidant properties, detailing the key signaling pathways involved. This document summarizes quantitative data from pivotal studies, outlines experimental methodologies, and provides visual representations of the molecular cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Neuroprotective Mechanisms of this compound

Current research indicates that this compound exerts its neuroprotective effects primarily through two interconnected mechanisms:

-

Anti-inflammatory Action: NMP has been shown to potently suppress neuroinflammatory processes. This is achieved by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

-

Antioxidant Activity: NMP exhibits antioxidant properties, which are crucial for mitigating the oxidative stress implicated in neuronal damage.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of NMP have been elucidated in studies using models of neuroinflammation. A key study demonstrated that NMP attenuates lipopolysaccharide (LPS)-induced neuroinflammation in human glioblastoma (U87MG) cells.[1][2][3] The central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2]

Signaling Pathway

LPS, a component of gram-negative bacteria, activates the Toll-like receptor 4 (TLR4). This activation can trigger a downstream signaling cascade that leads to the activation of NF-κB. NMP intervenes in this pathway, preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes. While direct interaction with TLR4/MyD88/TRAF6 has been suggested as a potential upstream mechanism, the primary evidence points to the inhibition of NF-κB activation.[4]

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key quantitative findings from a study investigating the effects of NMP on LPS-induced inflammation in U87MG cells.

| Parameter | Condition | Result | Fold Change/Percentage | Reference |

| Cell Viability | NMP (0.01–10 µM) for 24h | No significant toxicity | - | [2] |

| LPS (1 µg/mL) for 24h | Decreased cell proliferation | - | [3] | |

| NMP (0.5 µM) + LPS (1 µg/mL) for 24h | Improved cell proliferation vs. LPS alone | - | [3] | |

| Pro-inflammatory Cytokine mRNA Expression | ||||

| IL-1β | LPS (1 µg/mL) vs. Control | Significantly increased | - | [2][3] |

| NMP (0.5 µM) + LPS vs. LPS alone | Significantly decreased | - | [2][3] | |

| TNF-α | LPS (1 µg/mL) vs. Control | Significantly increased | - | [2][3] |

| NMP (0.5 µM) + LPS vs. LPS alone | Significantly decreased | - | [2][3] | |

| IL-6 | LPS (1 µg/mL) vs. Control | Significantly increased | - | [2][3] |

| NMP (0.5 µM) + LPS vs. LPS alone | Significantly decreased | - | [2][3] | |

| NF-κB Pathway Protein Expression | ||||

| p-IκBα/IκBα ratio | LPS (1 µg/mL) vs. Control | Increased | - | [2][3] |

| NMP (0.5 µM) + LPS vs. LPS alone | Significantly reduced | - | [2][3] | |

| p-NF-κB p65/NF-κB p65 ratio | LPS (1 µg/mL) vs. Control | Increased | - | [2][3] |

| NMP (0.5 µM) + LPS vs. LPS alone | Significantly reduced | - | [2][3] |

Experimental Protocols

-

Cell Line: Human glioblastoma cells (U87MG).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: U87MG cells are pre-treated with NMP (e.g., 0.5 µM) for 1 hour, followed by exposure to LPS (e.g., 1 µg/mL) for 24 hours to induce neuroinflammation.[1][2][3]

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or cell counting.

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of NMP for 24 hours to assess cytotoxicity. For neuroprotection studies, cells are pre-treated with NMP followed by LPS stimulation. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).

-

Procedure:

-

Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is calculated using the ΔΔCt method.

-

-

Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65).

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software. A loading control (e.g., β-actin) is used for normalization.[2]

-

Antioxidant Mechanism: Activation of the Nrf2/ARE Pathway

In addition to its anti-inflammatory effects, NMP is recognized for its antioxidant properties.[1][2] Studies have identified NMP as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5] This pathway is a master regulator of cellular antioxidant defenses.

Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like NMP, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferases (GSTs).

Other Potential Neuroprotective Mechanisms and Considerations

Blood-Brain Barrier Penetration

A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Pyridinium (B92312) compounds are generally highly charged and hydrophilic, which can limit their BBB penetration.[6] While specific studies on the BBB permeability of NMP are limited, its presence in coffee and purported neuroprotective effects suggest that it may cross the BBB to some extent, or that its metabolites are active in the central nervous system. Further research is warranted to quantify the BBB penetration of NMP.

Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and apoptosis.[7][8][9][10] Nerve cells are particularly dependent on healthy mitochondrial function for their high energy demands.[8] While there is no direct evidence to date on the specific effects of NMP on mitochondrial function in neurons, its antioxidant properties could indirectly support mitochondrial health by reducing the oxidative burden. Future studies should investigate whether NMP directly modulates mitochondrial bioenergetics, dynamics (fission and fusion), or mitochondrial-mediated apoptotic pathways in neurons.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its well-documented anti-inflammatory effects via inhibition of the NF-κB pathway and its antioxidant activity through the activation of the Nrf2/ARE pathway. The available data, predominantly from in vitro studies, provides a strong foundation for its neuroprotective potential.

For drug development professionals, NMP represents an interesting lead compound. Future research should focus on:

-

In vivo efficacy: Validating the neuroprotective effects of NMP in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

-

Pharmacokinetics and BBB penetration: Quantifying the bioavailability of NMP in the central nervous system.

-

Mitochondrial effects: Investigating the direct impact of NMP on neuronal mitochondrial function.

-

Clinical relevance: Exploring the potential for NMP-rich diets or NMP-based therapeutics in human clinical trials for neurodegenerative conditions.

A deeper understanding of these aspects will be crucial for translating the neuroprotective potential of this compound into tangible therapeutic strategies.

References

- 1. Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms | MDPI [mdpi.com]

- 5. Coffees rich in chlorogenic acid or this compound induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini review on blood-brain barrier penetration of pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of mitochondria in neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nerve cells with energy saving program [mpg.de]

- 9. Mitochondria in Neuroplasticity and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pleiotropic Mitochondria: The Influence of Mitochondria on Neuronal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylpyridinium's Interaction with DNA and G-Quadruplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpyridinium derivatives, particularly cationic porphyrins such as 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphine (TMPyP4), have garnered significant attention in the field of nucleic acid recognition and drug development.[1][2] These compounds exhibit a strong affinity for DNA, with a particular avidity for G-quadruplex (G4) structures.[3][4][5] G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and oncogene promoters.[6][7][8] The stabilization of these structures by small molecules like this compound derivatives has emerged as a promising strategy for anticancer therapy, primarily through the inhibition of telomerase and the regulation of gene expression.[3][4][9] This technical guide provides a comprehensive overview of the interaction between this compound compounds and nucleic acids, with a focus on G-quadruplexes. It details the quantitative aspects of these interactions, outlines key experimental protocols for their study, and visualizes the underlying molecular mechanisms.

Quantitative Data on this compound-Nucleic Acid Interactions

The interaction of this compound derivatives with DNA and G-quadruplexes has been quantified using various biophysical techniques. The following tables summarize key data points from the literature, including binding constants, changes in melting temperature (ΔTm), and inhibitory concentrations (IC50), providing a comparative view of the efficacy and selectivity of these compounds.

Table 1: Binding Affinities of this compound Porphyrins to G-Quadruplex DNA

| Compound | G-Quadruplex Sequence | Method | Binding Constant (K_a, M⁻¹) | Reference |

| TMPyP4 | Human Telomeric (antiparallel/parallel hybrid) | Absorption Titration | Site 1: 1.07 x 10⁶, Site 2: 4.42 x 10⁸ | [10] |

| TMPyP4 | Human Telomeric (parallel-stranded) | Absorption Titration | Site 1: 8.67 x 10⁵, Site 2: 2.26 x 10⁸ | [10] |

| TPrPyP4 | Human Telomeric (antiparallel/parallel hybrid) | Absorption Titration | 1.24 x 10⁷ | [10] |

| TPrPyP4 | Human Telomeric (parallel-stranded) | Absorption Titration | 5.58 x 10⁶ | [10] |

| A₂ trans Porphyrin | Human Telomeric (antiparallel) | Surface Plasmon Resonance | High Affinity (Specific K_a not provided) | [7] |

| A₃ Porphyrin | Human Telomeric (antiparallel) | Surface Plasmon Resonance | High Affinity (Specific K_a not provided) | [7] |

Table 2: G-Quadruplex Stabilization and Telomerase Inhibition by this compound Derivatives

| Compound | G-Quadruplex Sequence/Assay | Method | ΔT_m (°C) | IC₅₀ (µM) | Reference |

| Cationic Porphyrins (general) | Telomeric G-quadruplex | TRAP Assay | Not specified | < 50 | [3][4] |

| Dibenzophenanthroline derivative 9 | Human Telomeric | FRET Melting / TRAP Assay | > 10 | 0.028 | [11][12] |

| Various G4 Ligands | Telomeric G-quadruplex | Direct Telomerase Assay | Not specified | 0.7 - 5.6 | [13] |

Key Experimental Protocols

The study of this compound interactions with DNA and G-quadruplexes employs a range of biophysical and biochemical techniques. Below are detailed methodologies for some of the most critical experiments.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Structure Analysis

Circular dichroism spectroscopy is a powerful technique for characterizing the conformation of G-quadruplexes and observing changes upon ligand binding.[14][15][16] Different G-quadruplex topologies (parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures.[14]

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a buffer containing a monovalent cation (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4).[6]

-

Anneal the oligonucleotide by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.[6]

-

Prepare a stock solution of the this compound compound in the same buffer.

-

-

Data Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the folded G-quadruplex solution. Typical spectra for parallel G-quadruplexes show a positive peak around 264 nm and a negative peak around 245 nm, while antiparallel structures exhibit a positive peak around 295 nm and a negative peak around 260 nm.[14]

-

Titrate the G-quadruplex solution with increasing concentrations of the this compound compound, recording a CD spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Normalize the CD signal to molar circular dichroism (Δε) to allow for comparison between experiments.[17]

-

Analyze the changes in the CD spectrum upon ligand binding to infer conformational changes in the G-quadruplex.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is widely used to assess the stabilization of G-quadruplex structures by ligands.[8][11][18] This assay measures the change in melting temperature (Tm) of a G-quadruplex in the presence and absence of a ligand.

-

Principle: An oligonucleotide designed to form a G-quadruplex is labeled at its 5' and 3' ends with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) pair.[18] In the folded G-quadruplex state, the ends are in close proximity, allowing for efficient FRET. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and decreasing FRET.

-

Protocol:

-

Prepare the dual-labeled oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

-

Anneal the oligonucleotide to form the G-quadruplex structure.

-

Prepare solutions of the oligonucleotide with and without the this compound ligand.

-

Use a real-time PCR machine or a spectrofluorometer with a temperature controller to monitor the fluorescence of the donor as the temperature is gradually increased.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity against temperature.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, typically the inflection point of the melting curve.

-

The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand. A positive ΔTm indicates stabilization of the G-quadruplex by the ligand.[12]

-

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a common method to measure telomerase activity and its inhibition by G-quadruplex ligands.[19][20]

-

Principle: The assay involves two main steps: 1) telomerase-mediated extension of a substrate oligonucleotide, and 2) PCR amplification of the extension products.[13] G-quadruplex stabilizing ligands can inhibit the first step by sequestering the telomeric DNA substrate into a G-quadruplex structure that is not recognized by telomerase.

-

Protocol:

-

Prepare a reaction mixture containing a telomerase extract, a substrate primer (e.g., TS primer), dNTPs, and the this compound compound at various concentrations.

-

Incubate the mixture to allow for telomerase-mediated elongation.

-

Add a reverse primer (e.g., CX primer) and Taq polymerase to amplify the telomerase extension products via PCR.

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a suitable stain (e.g., SYBR Green).

-

-

Data Analysis:

-

Quantify the intensity of the characteristic DNA ladder produced by telomerase activity.

-

Determine the concentration of the this compound compound that causes a 50% reduction in telomerase activity (IC50).

-

It is crucial to include controls to ensure that the ligand does not inhibit the PCR amplification step itself, which can be a source of artifacts in this assay.[13] A modified TRAP-G4 assay can be used to discriminate between true telomerase inhibition and PCR inhibition.[19]

-

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the interaction of this compound with G-quadruplexes.

Caption: Mechanism of telomerase inhibition by this compound G-quadruplex ligands.

References

- 1. Ligand 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine (TMPyP4) prefers the parallel propeller-type human telomeric G-quadruplex DNA over its other polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of cationic porphyrins as G-quadruplex interactive agents in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of guanine quadruplex DNA by the binding of porphyrins with cationic side arms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific recognition and stabilization of monomeric and multimeric G-quadruplexes by cationic porphyrin TMPipEOPP under molecular crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karri.anu.edu.au [karri.anu.edu.au]

- 10. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 17. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Spectroscopic Analysis of N-Methylpyridinium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of N-Methylpyridinium salts. These quaternary ammonium (B1175870) compounds are significant in various fields, from their role as reagents in organic synthesis to their presence in biological systems and potential as pharmacological agents.[1][2][3] Accurate structural elucidation and quantification are critical, and the methodologies outlined herein serve as a comprehensive resource for professionals in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound salts, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the this compound salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for referencing the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Representative Data

The positive charge on the nitrogen atom significantly deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to neutral pyridine (B92270).

-

N-Methyl Group: The singlet corresponding to the N-CH₃ protons is highly characteristic and its chemical shift is sensitive to substituents on the pyridinium (B92312) ring.[4]

-

Pyridinium Ring Protons: The protons on the pyridinium ring, particularly those at the 2, 4, and 6 positions (ortho and para to the nitrogen), are strongly deshielded and often appear in the 8.0-9.5 ppm range in ¹H NMR.[5][6][7] Quaternization of the pyridine nitrogen causes these peaks to shift to a higher frequency.[5][6]

-

Substituent Effects: Electron-donating or withdrawing groups on the pyridinium ring systematically affect the chemical shifts of both the ring protons and the N-methyl group, a phenomenon that can be correlated with substituent constants.[4]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Salts

| Proton | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| N-CH₃ | 4.1 - 4.8 | Singlet; position is sensitive to ring substituents and solvent.[4][7] |

| H-2, H-6 | 8.5 - 9.4 | Doublet or multiplet; highly deshielded due to proximity to the positive nitrogen.[6][7] |

| H-4 | 8.0 - 8.7 | Triplet or multiplet.[7] |

| H-3, H-5 | 7.8 - 8.5 | Triplet or multiplet.[7] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound Salts

| Carbon | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| N-CH₃ | 45 - 55 | Sensitive to electronic effects of ring substituents.[4][8] |

| C-2, C-6 | 140 - 150 | Highly deshielded.[8] |

| C-4 | 140 - 150 | [8] |

| C-3, C-5 | 125 - 135 |[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: FTIR

-

Sample Preparation:

-

Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the salt with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Solution Samples: A solution can be analyzed in a suitable IR-transparent cell, though solvent peaks may interfere.

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.

Data Interpretation and Representative Data

For this compound salts, key vibrational modes include C-H, C=C, and C=N stretching within the aromatic ring.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Salts

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | [9] |

| Aliphatic C-H Stretch (N-CH₃) | 3000 - 2850 | [9] |

| Aromatic C=C and C=N Stretch | 1640 - 1450 | A series of sharp bands characteristic of the pyridinium ring.[6][10] |

| C-H Bending (Out-of-plane) | 900 - 675 | Can provide information about the substitution pattern on the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. The pyridinium ring is a strong chromophore, and its absorption spectrum is sensitive to the solvent and ring substitution.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the this compound salt in a UV-transparent solvent (e.g., water, ethanol, acetonitrile). Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.[11]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a second matched cuvette with the sample solution.

-

Scan a spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

Data Interpretation and Representative Data

This compound salts typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system.[11] The position and intensity of these bands can be affected by substituents, which may introduce new absorption bands, such as charge-transfer bands.[11][12] The polarity of the solvent can also induce shifts in the absorption maxima (solvatochromism).[13]

Table 4: Representative UV-Vis Absorption Maxima (λₘₐₓ) for this compound Salts

| Compound Type | Solvent | Typical λₘₐₓ (nm) | Notes |

|---|---|---|---|

| Substituted this compound | Acetonitrile | 230 - 290 | Multiple bands are common, corresponding to π→π* transitions.[11] |

| Push-Pull this compound | Various | 350 - 500+ | Exhibit strong charge-transfer (CT) bands that are highly sensitive to solvent polarity.[13][14] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound salts, which are pre-charged, it is an exceptionally sensitive method for confirming molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the salt in a solvent suitable for electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. High-resolution mass spectrometers (HRMS) like Orbitrap or TOF analyzers are preferred for accurate mass measurements.[15]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.[16]

-

Acquire data in positive ion mode, as the this compound moiety carries a permanent positive charge.

-

Scan over a mass range appropriate for the expected molecular weight of the cation.

-

-

Data Analysis: The primary peak in the mass spectrum will correspond to the molecular ion of the this compound cation [M]⁺. The high-resolution measurement can be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the ion and provide further structural information.[17][18]

Data Interpretation

The primary piece of information is the m/z value of the intact cation. For an this compound salt with the formula [C₅H₄N-CH₃-R]⁺X⁻, the mass spectrometer will detect the cation at a mass corresponding to [C₅H₄N-CH₃-R]⁺. The counter-ion (X⁻) is not typically observed in positive ion mode.

Integrated Analytical Workflow

The comprehensive characterization of a novel this compound salt involves a logical workflow integrating synthesis with multiple spectroscopic techniques. Each method provides complementary information that, when combined, leads to unambiguous structural confirmation.

References

- 1. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts | MDPI [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate [file.scirp.org]

- 11. Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07294H [pubs.rsc.org]

- 12. Thermal and Molecular Spectroscopic Studies of N-Methyl Dipyridinium Iodide Complexes With Some Electron Acceptors – Oriental Journal of Chemistry [orientjchem.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrochemical Properties of N-Methylpyridinium Derivatives

This compound derivatives represent a significant class of heterocyclic compounds with a diverse range of applications, from medicinal chemistry to materials science.[1] Their inherent positive charge and aromatic nature bestow unique electronic and chemical properties, making a thorough understanding of their electrochemical behavior paramount for their effective application. This guide provides a detailed exploration of the core electrochemical properties of this compound derivatives, complete with experimental protocols and data, to serve as a valuable resource for professionals in research and drug development.

Core Electrochemical Properties: Redox Behavior

The electrochemistry of this compound derivatives is primarily characterized by their reduction at an electrode surface. This process typically involves the transfer of one electron to the pyridinium (B92312) ring, generating a neutral radical species. The stability and subsequent reactivity of this radical are highly dependent on the molecular structure, the solvent system, and the nature of the electrode material.

On glassy carbon electrodes, the electrochemical reduction of this compound ions is often observed to be an irreversible process.[2] This irreversibility can be attributed to subsequent chemical reactions of the initially formed radical, such as dimerization.[3] In contrast, some substituted derivatives, like certain 2,7-disubstituted para-N-methylpyridinium pyrenes, have shown reversible reduction processes.[4] The choice of electrode material significantly influences the electrochemical response; for instance, N-methyl pyridinium is not electroactive at a platinum electrode under conditions where it is active on glassy carbon.[2][5] This suggests a specific interaction occurs between the glassy carbon surface and the aromatic ring of the pyridinium derivative.[2][5]

The reduction potential is a key parameter and is sensitive to the substituents on the pyridinium ring. For example, 4-benzoyl-N-methylpyridinium cations undergo two distinct and reversible one-electron reductions in anhydrous acetonitrile.[6] The presence of proton donors, like water or alcohols, can influence the reduction waves, indicating the role of hydrogen bonding in the electrochemical process.[6]

Quantitative Electrochemical Data

The following table summarizes the reduction potentials for various this compound derivatives as reported in the literature. These values provide a comparative basis for understanding the influence of structure and experimental conditions on their electrochemical properties.

| Compound/Derivative | Reduction Potential (Epc or E1/2) | Conditions | Electrode | Reversibility | Reference |

| N-Methyl Pyridinium Ion | ~ -1.48 V vs Ag/AgCl | 0.5 M KCl aqueous electrolyte, pH 5 | Glassy Carbon | Irreversible | |

| Pyridinium Ion (for comparison) | ~ -1.0 V vs Ag/AgCl | Aqueous solution | Gold | Irreversible | [7] |

| 2- and 2,7-substituted para-N-Methylpyridinium Pyrenes | ~ -1.5 V vs Fc/Fc⁺ | MeCN, [nBu₄N][PF₆] supporting electrolyte | Not Specified | Varies | [4] |

| 4-benzoyl-N-methylpyridinium Cations (First Reduction) | Varies (ΔE₁/₂ ≈ 0.6 V between reductions) | Anhydrous CH₃CN | Not Specified | Reversible | [6] |

| 1-metyl-4-(4'-R-styryl) pyridinium iodides | Varies | Protic and aprotic solvents | Gold | Irreversible | [8] |

Key Experimental Protocols

A fundamental technique for investigating the electrochemical properties of this compound derivatives is Cyclic Voltammetry (CV).

Detailed Protocol for Cyclic Voltammetry (CV)

1. Objective: To determine the reduction and oxidation potentials of an this compound derivative and to assess the reversibility of the electron transfer process.

2. Materials and Apparatus:

-

Potentiostat/Galvanostat (e.g., BAS 100B/W or similar).[9]

-

Three-electrode electrochemical cell.[9]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[10][11]

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.[11]

-

This compound derivative of interest.

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous grade.[4][12]

-

Supporting Electrolyte: Tetra-n-butylammonium hexafluorophosphate (B91526) ([nBu₄N][PF₆]) or Tetra-n-butylammonium perchlorate (B79767) ([nBu₄N][ClO₄]), 0.1 M concentration.[4][9]

-

Inert gas (Argon or Nitrogen) for deaeration.

3. Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then allow it to dry.

-

Solution Preparation: Prepare a solution of the this compound derivative (typically 1-5 mM) in the chosen solvent containing 0.1 M of the supporting electrolyte.[9][12]

-

Deaeration: Transfer the solution to the electrochemical cell and purge with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Immerse the three electrodes into the solution.

-

Set the parameters on the potentiostat:

-

Initial Potential: A value where no faradaic reaction occurs (e.g., 0 V).

-

Switching Potentials (Vertex Potentials): Set a potential range that is wide enough to observe the reduction peak of interest.

-

Scan Rate: Start with a typical scan rate, e.g., 100 mV/s.

-

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

Perform multiple scans to check for electrode fouling or changes in the voltammogram.

-

Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

-

4. Data Analysis:

-

Identify the cathodic (reduction) peak potential (Epc) and the anodic (oxidation) peak potential (Epa).

-

Calculate the formal reduction potential (E°') as (Epa + Epc) / 2 for reversible systems.

-

Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the peak currents (Ipa/Ipc). A ratio of 1 is expected for a reversible process where the product is stable.

-

Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.

Visualizations

The following diagrams illustrate key workflows and processes related to the electrochemistry of this compound derivatives.

Caption: A typical workflow for a Cyclic Voltammetry experiment.

Caption: Electrochemical reduction and subsequent dimerization pathway.

Applications in Drug Development and Research

The unique electrochemical properties of this compound derivatives make them relevant in several areas of scientific research:

-

CO₂ Reduction: Pyridinium and N-methyl pyridinium cations have been investigated for their potential role in the electrochemical reduction of carbon dioxide, a critical area of research for sustainable energy and chemical synthesis.[2][5]

-

DNA Intercalation: Cationic this compound compounds, particularly those with planar aromatic substituents like pyrene, show strong interactions with DNA, presumably through intercalation.[4] This property is a cornerstone for the design of novel DNA-targeting therapeutic agents.

-

Bio-inspired Energy Storage: Biologically-derived redox-active motifs, including carbonyl-N-methylpyridinium species, are being explored for their potential in high-performance lithium-organic batteries.[12]

-

Improving Drug Detection: Derivatization of drug molecules, such as buprenorphine, to form an this compound derivative can significantly improve the sensitivity and selectivity of their detection by methods like liquid chromatography-mass spectrometry (LC-MS).[13] This is crucial for forensic and clinical analysis where low concentrations are expected.[13]

-

Scaffolds for Medicinal Chemistry: The this compound core serves as a versatile scaffold in medicinal chemistry.[1] Its properties can be tuned through substitution to develop derivatives with a wide range of biological activities, including potential antibacterial and antifungal applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2‐ and 2,7‐Substituted para‐N‐Methylpyridinium Pyrenes: Syntheses, Molecular and Electronic Structures, Photophysical, Electrochemical, and Spectroelectrochemical Properties and Binding to Double‐Stranded (ds) DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "The Redox Chemistry of 4-benzoyl-N-methylpyridinium Cations in Acetoni" by Nicholas Leventis, Ian A. Elder et al. [scholarsmine.mst.edu]

- 7. Research Portal [iro.uiowa.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Formation of the this compound derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylpyridinium: A Potential Therapeutic Agent for Neuroinflammation and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Methylpyridinium (NMP), a naturally occurring compound formed during the roasting of coffee beans, is emerging as a promising therapeutic agent with significant potential in the management of neuroinflammatory and metabolic diseases.[1][2] Preclinical studies have demonstrated its capacity to mitigate neuroinflammation by inhibiting the NF-κB signaling pathway and to improve metabolic parameters by enhancing glucose utilization and modulating adipocyte function.[1][3] This technical guide provides a comprehensive overview of the current state of research on NMP, including its mechanisms of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development efforts.

Therapeutic Potential and Mechanism of Action

NMP exhibits a dual therapeutic potential, targeting key pathways in both neuroinflammation and metabolic dysregulation.

Neuroprotection and Anti-inflammatory Effects

In the context of neuroinflammation, NMP has been shown to exert protective effects by suppressing the inflammatory cascade in brain cells.[1][4] In vitro studies using human glioblastoma cells (U87MG) have demonstrated that NMP can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a potent inflammatory agent.[1][4]

The primary mechanism underlying this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. NMP treatment has been shown to prevent the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][4]

Metabolic Regulation

NMP has also demonstrated significant potential in the regulation of metabolic processes, particularly glucose metabolism and adipocyte function.

In human hepatoma (HepG2) cells, NMP has been shown to stimulate respiratory activity and promote glucose utilization.[2] Nanomolar concentrations of NMP enhanced oxygen consumption rates, leading to increased ATP levels.[2][5] Furthermore, NMP treatment augmented glucose uptake, identifying it as a key modulator of cellular energy metabolism.[2][5] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

In human adipocytes, NMP has been found to attenuate inflammation and insulin (B600854) resistance induced by TNF-α.[6] It reduces the expression of pro-inflammatory mediators and restores the expression of adiponectin, an important anti-inflammatory and insulin-sensitizing hormone.[6] These effects are associated with the restoration of peroxisome proliferator-activated receptor-γ (PPARγ) expression and the downregulation of the pro-inflammatory c-Jun N-terminal kinase (JNK) pathway.[6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anti-inflammatory Effects of NMP on LPS-stimulated U87MG Glioblastoma Cells

| Parameter | Treatment | Concentration | Incubation Time | Result | Reference |

| Cell Viability | NMP | 0.01–10 μM | 24 h | No significant effect on viability | [4] |

| IL-1β mRNA Expression | NMP pre-treatment + LPS | 0.5 μM | 1 h pre-treatment, 24 h LPS | Significant decrease compared to LPS alone | [4][7] |

| TNF-α mRNA Expression | NMP pre-treatment + LPS | 0.5 μM | 1 h pre-treatment, 24 h LPS | Significant decrease compared to LPS alone | [4][7] |

| IL-6 mRNA Expression | NMP pre-treatment + LPS | 0.5 μM | 1 h pre-treatment, 24 h LPS | Significant decrease compared to LPS alone | [4][7] |

| p-IκBα/IκBα Ratio | NMP pre-treatment + LPS | 0.5 μM | 1 h pre-treatment, 24 h LPS | Significant decrease compared to LPS alone | [4] |

| p-NF-κB p65/NF-κB p65 Ratio | NMP pre-treatment + LPS | 0.5 μM | 1 h pre-treatment, 24 h LPS | Significant decrease compared to LPS alone | [4] |

Table 2: Metabolic Effects of NMP in HepG2 and SGBS Adipocyte Cells

| Cell Type | Parameter | Treatment | Concentration | Incubation Time | Result | Reference |

| HepG2 | Glucose Uptake | NMP | 0.09 μM | 24 h | Augmented up to 18.1% ± 7.44% | [2][5] |

| HepG2 | ATP Levels | NMP | Nanomolar concentrations | 24 h | Increased | [2][5] |

| HepG2 | Fatty Acid Uptake | NMP | Not specified | 24 h | Decreased | [2][5] |

| HepG2 | Lipid Accumulation | NMP in high glucose medium | 0.1 or 0.25 μM | 24 h | Significantly reduced compared to high glucose alone | [3] |

| SGBS Adipocytes | GLUT-4 mRNA Expression | NMP pre-treatment + TNF-α | 1, 5, 10 µmol/L | 5 h pre-treatment, 18 h TNF-α | Attenuated TNF-α-mediated downregulation | [6] |

| SGBS Adipocytes | Glucose Uptake | NMP pre-treatment + TNF-α | 1, 5, 10 µmol/L | 24 h starvation, then treatment | Significantly restored glucose uptake | [6] |

| SGBS Adipocytes | ICAM-1, CXCL-10, MCP-1 mRNA | NMP pre-treatment + TNF-α | 1 µmol/L | 4 h pre-treatment, 18 h TNF-α | Reduced stimulated expression | [6] |

| SGBS Adipocytes | ADIPOQ mRNA Expression | NMP pre-treatment + TNF-α | 1 µmol/L | 4 h pre-treatment, 18 h TNF-α | Restored downregulated expression | [6] |

| SGBS Adipocytes | PPARγ mRNA Expression | NMP pre-treatment + TNF-α | 1, 5, 10 µmol/L | 4 h pre-treatment, 18 h TNF-α | Restored expression | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on NMP.

Cell Culture and Treatment

-

U87MG Glioblastoma Cells: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are pre-treated with NMP (e.g., 0.5 μM) for 1 hour, followed by stimulation with LPS (e.g., 1 μg/mL) for 24 hours.[1][4][7]

-

HepG2 Hepatoma Cells: Cells are maintained in a high-glucose medium supplemented with FBS and antibiotics. For glucose uptake and metabolism studies, cells are incubated with varying concentrations of NMP for 24 hours.[2][3]

-

SGBS Adipocytes: Human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes. For experiments, adipocytes are pre-treated with NMP for 4-5 hours before stimulation with TNF-α (e.g., 10 ng/mL) for 18 hours.[6]

NF-κB Signaling Pathway Analysis

Objective: To assess the effect of NMP on the activation of the NF-κB signaling pathway.

Methodology: Western Blotting

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status.

Glucose Uptake Assay

Objective: To measure the effect of NMP on glucose uptake in cells.

Methodology: 2-NBDG Fluorescent Glucose Analog [8][9][10]

-

Cell Seeding: Seed HepG2 or SGBS cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

Starvation: For insulin-stimulated glucose uptake, serum-starve the cells in a glucose-free medium for a defined period (e.g., 3 hours).

-

Treatment: Treat the cells with NMP at the desired concentrations for the specified duration. A positive control such as metformin (B114582) can be included.

-

2-NBDG Incubation: Wash the cells with PBS and then incubate with a medium containing the fluorescent glucose analog 2-NBDG (e.g., 50-100 µM) for 30-60 minutes at 37°C.

-

Wash: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~540 nm.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the rate of glucose uptake.

Gene Expression Analysis

Objective: To quantify the effect of NMP on the mRNA expression of target genes.

Methodology: Quantitative Real-Time PCR (qRT-PCR) [4][6]

-

RNA Extraction: After cell treatment, total RNA is extracted using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed by gel electrophoresis.

-

Reverse Transcription: An equal amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., IL-1β, TNF-α, IL-6, GLUT-4, PPARγ) and a reference gene (e.g., GAPDH, 18S rRNA), and a master mix containing DNA polymerase and dNTPs.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to NMP's therapeutic action.

Caption: NMP inhibits the LPS-induced NF-κB signaling pathway.

Caption: NMP activates the AMPK signaling pathway to regulate metabolism.

Caption: Experimental workflow for analyzing NMP's effect on gene expression.

Toxicology and Safety

Currently, there is limited specific toxicological data available for this compound itself. Most of the available information pertains to its parent compound, pyridine (B92270). NMP is a metabolite of pyridine in humans and various animal species.[11][12] One study noted that this compound appears to be more toxic to rats and mice than pyridine.[11][12] A safety data sheet for N-Methyl-2-pyridone, a related compound, indicates an oral LD50 of 421 mg/kg in quail.[13] Further dedicated toxicological studies on NMP are crucial to establish a comprehensive safety profile for its potential therapeutic use.

Clinical Development

To date, a search of clinical trial registries has not identified any clinical trials specifically investigating this compound as a therapeutic agent for neurodegenerative or metabolic diseases. The current body of evidence is based on preclinical, primarily in vitro, studies. The promising results from these studies warrant further investigation in animal models to establish efficacy and safety before progressing to human clinical trials.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of neuroinflammation and metabolic disorders. Its ability to modulate key signaling pathways such as NF-κB and AMPK highlights its promise as a multi-target therapeutic agent.

For drug development professionals, the following future directions are critical:

-

In-depth Preclinical Efficacy Studies: Conduct comprehensive in vivo studies in relevant animal models of neurodegenerative and metabolic diseases to validate the in vitro findings and establish a dose-response relationship.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of NMP to determine its bioavailability and optimal dosing regimen.

-

Comprehensive Toxicology Studies: Perform rigorous toxicology and safety pharmacology studies to establish a clear safety profile and determine the therapeutic index.

-

Biomarker Development: Identify and validate biomarkers to monitor the therapeutic response and potential side effects of NMP treatment.

-

Clinical Trial Design: Based on robust preclinical data, design and initiate well-controlled clinical trials to evaluate the safety and efficacy of NMP in human populations.

The existing data provides a strong foundation for the continued exploration of this compound as a novel therapeutic agent. Further focused research and development efforts are essential to translate these promising preclinical findings into tangible clinical benefits.

References

- 1. Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a degradation product of trigonelline upon coffee roasting, stimulates respiratory activity and promotes glucose utilization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. IJMS | Free Full-Text | Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Neuroprotective Potential of this compound against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Uncharted Territory: Exploring the Gut Microbiome's Metabolism of N-Methylpyridinium

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Methylpyridinium (NMP), a compound prevalent in roasted coffee and other thermally processed foods, is increasingly recognized for its potential health benefits. As a positively charged pyridinium (B92312) cation, its interaction with the gut microbiome represents a critical yet underexplored aspect of its bioavailability and downstream physiological effects. This technical guide synthesizes the current understanding of microbial metabolism of pyridinium compounds to propose a putative metabolic pathway for NMP within the human gut. We further delineate detailed experimental protocols to facilitate robust investigation into this nascent field and provide a framework for future research in drug development and nutritional science.

Introduction

The human gut microbiome functions as a complex bioreactor, profoundly influencing the metabolism of a vast array of xenobiotics, including dietary compounds and pharmaceuticals.[1][2] this compound (NMP) is a notable dietary compound, primarily formed from the degradation of its precursor, trigonelline (B31793), during the roasting of coffee beans.[3][4] While the physiological effects of NMP are under active investigation, its metabolic fate within the gastrointestinal tract, particularly its interaction with the resident microbiota, remains largely uncharacterized. Understanding the microbial capacity to metabolize NMP is paramount for elucidating its mechanism of action, bioavailability, and potential inter-individual variations in response.

This guide provides a comprehensive overview of the potential metabolic pathways of NMP by the gut microbiota, drawing parallels from the established microbial degradation of structurally related pyridinium compounds. It further serves as a practical resource for researchers by detailing experimental methodologies and data presentation strategies to standardize and advance the study of NMP's microbial metabolism.

Proposed Metabolic Pathway of this compound

Direct evidence for the microbial metabolism of this compound in the gut is currently scarce. However, studies on the degradation of other pyridinium compounds by soil microorganisms offer a plausible model. Specifically, the metabolism of 4-carboxy-1-methylpyridinium chloride by Achromobacter D provides a robust framework for a putative pathway.[5][6] This pathway involves the oxidative cleavage of the pyridinium ring.

Based on this evidence, we propose a hypothetical metabolic pathway for this compound by gut bacteria:

-

Initial Reduction: The pyridinium ring likely undergoes an initial reduction, a common reaction in the anaerobic environment of the gut.

-

Ring Cleavage: Following reduction, the heterocyclic ring is oxidatively cleaved. In the case of 4-carboxy-1-methylpyridinium chloride, cleavage occurs between C-2 and C-3.[6] A similar cleavage is plausible for this compound.

-

Hydrolytic and Dehydrogenase Steps: A series of hydrolytic and dehydrogenase reactions would then process the resulting aliphatic intermediates.

-

Formation of End Products: This cascade is predicted to yield simple, readily absorbable or excretable end products, such as methylamine, succinate, and formate.[5][6]

The key enzymatic players in this proposed pathway would likely include reductases, oxygenases (acting on the reduced ring), hydrolases, and dehydrogenases. Microbial N-demethylases could also play a role in the initial removal of the methyl group.[7]

Quantitative Data Summary

As of this writing, there is no published quantitative data specifically on the gut microbiome metabolism of this compound. To facilitate future comparative analysis, this section provides a template for structuring such data once it becomes available.

Table 1: Hypothetical Quantitative Data on this compound Metabolism by Gut Microbiota

| Parameter | Value | Units | Experimental Condition | Reference |

|---|---|---|---|---|

| Metabolism Rate | ||||

| NMP Depletion Rate | TBD | µmol/hr/mg protein | In vitro fecal fermentation | - |

| Methylamine Formation Rate | TBD | µmol/hr/mg protein | In vitro fecal fermentation | - |

| Succinate Formation Rate | TBD | µmol/hr/mg protein | In vitro fecal fermentation | - |

| Enzyme Kinetics | ||||

| Putative NMP Reductase (Km) | TBD | µM | Isolated enzyme assay | - |

| Putative NMP Reductase (Vmax) | TBD | µmol/min/mg protein | Isolated enzyme assay | - |

TBD: To be determined.

Detailed Experimental Protocols

To investigate the gut microbial metabolism of this compound, a multi-pronged approach employing both in vitro and in vivo models is recommended.

In Vitro Fecal Fermentation Assay

Objective: To determine if the human gut microbiota can metabolize this compound and to identify the resulting metabolites.

Methodology:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution within an anaerobic chamber.

-

Homogenize the slurry and filter it through sterile gauze to remove large particulate matter.

-

-

Incubation:

-

In an anaerobic environment, dispense the fecal slurry into sterile, airtight culture tubes.

-

Spike the experimental tubes with a known concentration of this compound (e.g., 100 µM).

-

Include control tubes without this compound.

-

Incubate all tubes at 37°C for a time course (e.g., 0, 6, 12, 24, and 48 hours).

-

-

Sample Analysis:

-

At each time point, sacrifice a set of tubes.

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Analyze the supernatant for the disappearance of this compound and the appearance of predicted metabolites (methylamine, succinate, formate) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identification of NMP-Metabolizing Bacteria

Objective: To isolate and identify specific bacterial species or consortia responsible for this compound metabolism.

Methodology:

-

Enrichment Culture:

-

Prepare a minimal anaerobic growth medium with this compound as the sole carbon and/or nitrogen source.

-

Inoculate the medium with the fecal slurry from the in vitro fermentation assay.

-

Serially dilute and plate the culture onto solid minimal medium to isolate individual colonies.

-

-

Identification of Isolates:

-

Characterize the isolates based on their ability to grow on this compound.

-

Identify the promising isolates using 16S rRNA gene sequencing.

-

-

Metabolism Confirmation:

-

Culture the isolated strains in a liquid medium containing this compound.

-

Confirm the metabolism of this compound and the production of metabolites using HPLC or LC-MS as described above.

-

In Vivo Animal Studies

Objective: To confirm the gut microbial metabolism of this compound in a living organism.

Methodology:

-

Animal Model:

-

Use two groups of germ-free mice and two groups of conventional mice.

-

Administer this compound via oral gavage to one group of germ-free and one group of conventional mice.

-

Administer a vehicle control to the other two groups.

-

-

Sample Collection:

-

Collect urine and fecal samples over a 24-hour period.

-

-

Metabolite Analysis:

-

Analyze the urine and fecal samples for the presence of this compound and its predicted metabolites using LC-MS.

-

Compare the metabolite profiles between the germ-free and conventional mice to distinguish between host and microbial metabolism.

-

Visualizations of Pathways and Workflows

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound by gut bacteria.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro analysis of NMP metabolism.

Logical Flow for Identifying NMP-Metabolizing Bacteria

Caption: Logical flow for identifying NMP-metabolizing bacteria.

Conclusion and Future Directions

The study of the gut microbiome's metabolism of this compound is in its infancy. The proposed metabolic pathway, based on the degradation of similar compounds, provides a foundational hypothesis for future research. The detailed experimental protocols outlined in this guide offer a standardized approach to systematically investigate this interaction.

Future research should focus on:

-

Confirming the proposed metabolic pathway: Utilizing stable isotope-labeled this compound will be crucial for tracing the metabolic fate of the molecule.

-

Identifying the key microbial players and enzymes: A combination of culturomics and metagenomic approaches will be essential to pinpoint the specific bacteria and the genes encoding the metabolic enzymes.

-

Investigating inter-individual variability: Exploring how factors such as diet, age, and host genetics influence the microbial metabolism of NMP will be critical for personalized nutrition and medicine.

-

Elucidating the physiological consequences: Determining how the microbial metabolites of NMP impact host health is the ultimate goal.

A thorough understanding of the interplay between this compound and the gut microbiome will unlock new avenues for therapeutic interventions and dietary recommendations, ultimately contributing to improved human health.

References

- 1. Chemical transformation of xenobiotics by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial biotransformations in the human distal gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a degradation product of trigonelline upon coffee roasting, stimulates respiratory activity and promotes glucose utilization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial metabolism of pyridinium compounds. Metabolism of 4-carboxy-1-methylpyridinium chloride, a photolytic product of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial metabolism of pyridinium compounds. Radioisotope studies of the metabolic fate of 4-carboxy-1-methylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human gut chemical landscape predicts microbe-mediated biotransformation of foods and drugs | eLife [elifesciences.org]

Quantum Chemical Insights into N-Methylpyridinium: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular properties of N-Methylpyridinium, a key structural motif in various pharmacologically active compounds, has been conducted through rigorous quantum chemical calculations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its computed characteristics and the experimental protocols for their validation, facilitating a deeper understanding for rational drug design.

The this compound cation is a fundamental heterocyclic structure present in numerous pharmaceuticals and bioactive molecules. A thorough characterization of its electronic and structural properties is paramount for predicting its behavior in biological systems and for the design of novel therapeutics. This technical guide summarizes the key quantum chemical data for the this compound cation and outlines the experimental procedures for its verification.

Computationally Derived Molecular Properties of this compound Cation

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer a powerful lens to scrutinize the intrinsic properties of molecules. For the this compound cation, these calculations provide precise data on its geometry, vibrational modes, and electronic structure.

Computational Methodology